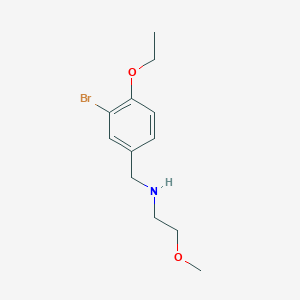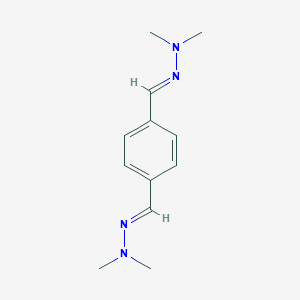
N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine, also known as BEMA, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. BEMA belongs to the family of phenethylamines and is a derivative of the popular psychedelic drug, mescaline.
Mechanism of Action
N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine exerts its neuroprotective effects by activating the sigma-1 receptor, which is involved in regulating various cellular processes such as calcium signaling, oxidative stress, and apoptosis. Activation of the sigma-1 receptor by N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine can protect neurons from oxidative stress and prevent the accumulation of toxic proteins such as alpha-synuclein and beta-amyloid.
Biochemical and Physiological Effects:
N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in promoting the survival and growth of neurons. Additionally, N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine can increase the levels of glutathione, which is an antioxidant that can protect cells from oxidative damage. N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine can also reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects directly on the brain. Additionally, N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine has a relatively low toxicity profile and does not exhibit significant adverse effects at therapeutic doses. However, one of the limitations of using N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine. One area of interest is the development of N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine-based drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to investigate the long-term safety profile of N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine and its potential for drug interactions. Finally, research is needed to optimize the synthesis method of N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine and to develop more efficient and cost-effective methods of production.
Conclusion:
N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine is a promising compound that has shown potential for the treatment of neurological disorders. Its neuroprotective and anti-inflammatory properties make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine involves the reaction of 3-bromo-4-ethoxybenzaldehyde with 2-methoxyethylamine in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine as a white solid with a melting point of 150-152°C.
Scientific Research Applications
N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine has been shown to possess neuroprotective properties and can prevent the loss of dopaminergic neurons in the brain. Additionally, N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine has been found to exhibit anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
properties
Product Name |
N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine |
|---|---|
Molecular Formula |
C12H18BrNO2 |
Molecular Weight |
288.18 g/mol |
IUPAC Name |
N-[(3-bromo-4-ethoxyphenyl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C12H18BrNO2/c1-3-16-12-5-4-10(8-11(12)13)9-14-6-7-15-2/h4-5,8,14H,3,6-7,9H2,1-2H3 |
InChI Key |
YKUSIWNVNPDZIY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCOC)Br |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCCOC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)



![4-methyl-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B271537.png)

![2-[2-(2,4-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271540.png)
![4-[2-(1H-indol-3-yl)vinyl]quinoline](/img/structure/B271544.png)
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B271545.png)
![4-[2-(1-isoquinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B271548.png)
![2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B271549.png)
